molecular formula C22H25ClN2O2S B2997539 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone CAS No. 1788681-22-0

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

Cat. No.: B2997539
CAS No.: 1788681-22-0
M. Wt: 416.96
InChI Key: NTXRBQPPRWZRHD-UHFFFAOYSA-N
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Description

The compound "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone" features a 1,4-thiazepane core, a seven-membered heterocyclic ring containing sulfur and nitrogen. The 2-chlorophenyl substituent at the 7-position introduces steric and electronic effects, while the 4-morpholinophenyl group attached via a methanone linker contributes polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2S/c23-20-4-2-1-3-19(20)21-9-10-25(13-16-28-21)22(26)17-5-7-18(8-6-17)24-11-14-27-15-12-24/h1-8,21H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRBQPPRWZRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable precursor such as 2-chlorophenylacetic acid and react it with a thiazepane derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the thiazepane ring or the phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and would require detailed study to fully understand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Heterocycle Substituents Key Functional Groups
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone (Target) 1,4-Thiazepane (7-membered) 2-Chlorophenyl, 4-Morpholinophenyl Methanone, Morpholino
(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone Benzothiazine (6-membered fused) 7-Chloro, 4-Chlorophenyl Methanone, Benzothiazine
1-{2-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one 1,4-Thiazepane (7-membered) 2-Chlorophenyl, 4-Fluorophenyl Imidazolidinone, Oxoethyl

Key Observations :

  • Substituents: The morpholino group in the target compound enhances polarity (logP ~2.1 estimated) compared to the dichlorophenyl analogue (logP ~3.5 estimated for ), impacting solubility and membrane permeability.
  • Functional Groups: The imidazolidinone in introduces an additional hydrogen-bond acceptor, contrasting with the target’s morpholino group, which has both donor and acceptor capabilities.
Physicochemical and Electronic Properties

Computational analyses using tools like Multiwfn and noncovalent interaction (NCI) studies provide insights:

Property Target Compound Benzothiazine Analog Imidazolidinone Analog
Molecular Weight ~430 g/mol ~345 g/mol ~486 g/mol
Polar Surface Area ~50 Ų (morpholino contribution) ~30 Ų ~70 Ų (imidazolidinone)
logP (Estimated) 2.1 3.5 2.8
Hydrogen Bonds 2 Acceptors, 1 Donor (morpholino) 1 Acceptor (methanone) 3 Acceptors (imidazolidinone)

Key Findings :

  • The morpholino group in the target compound reduces lipophilicity compared to , favoring aqueous solubility.

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazepane ring, a chlorophenyl group, and a morpholinophenyl moiety. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes. Common solvents include dichloromethane, and catalysts such as phase-transfer catalysts are often used to enhance yields.

Synthetic Route Overview

StepDescription
1Formation of thiazepane ring through cyclization of appropriate precursors.
2Introduction of chlorophenyl and morpholinophenyl groups via electrophilic substitution reactions.
3Purification through recrystallization or chromatography.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including enzyme inhibition and anticancer properties.

Enzyme Inhibition

Preliminary studies suggest that the compound can inhibit specific enzymes, potentially disrupting their function. This characteristic positions it as a candidate for developing therapeutic agents targeting enzyme-related diseases.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. For instance, similar compounds have demonstrated significant inhibitory effects on human non-small cell lung cancer (A549) cells with IC50 values comparable to established chemotherapeutics .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets including:

  • Enzymes : Binding to active sites may alter enzyme activity.
  • Receptors : Potential modulation of receptor-mediated pathways could influence cellular responses.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating structurally similar compounds found that certain derivatives induced apoptosis in A549 cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Enzyme Inhibition Studies : Research documented in the MeSH database suggests that the compound's structure allows for potential binding to enzymes involved in various metabolic pathways.

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